5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole
Description
This compound is a pyrazole derivative bearing a pinacol boronate ester group at position 5 and a 2,2,2-trifluoroethyl substituent at position 1. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used protecting group for boronic acids, enabling stability and facilitating Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C11H16BF3N2O2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-5-6-16-17(8)7-11(13,14)15/h5-6H,7H2,1-4H3 |
InChI Key |
NQDFVZSPVNTZAU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Nitrogen
A common strategy involves alkylation of the pyrazole nitrogen with trifluoroethyl electrophiles. For example:
Reaction :
$$ \text{Pyrazole} + \text{CF}3\text{CH}2\text{OTf} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{1-(2,2,2-trifluoroethyl)-1H-pyrazole} $$
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cs$$2$$CO$$3$$ | DMF | 80–100°C | 62–78% | |
| K$$2$$CO$$3$$ | DMF | 80°C | 62% |
This method is scalable but requires optimization for positional selectivity.
Proposed Synthesis for 5-Position Derivative
Stepwise Approach
Alkylation of Pyrazole Nitrogen :
Borylation of Position 5 :
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Alkylation | CF$$3$$CH$$2$$OTf, Cs$$2$$CO$$3$$, DMF, 100°C | Regioselectivity control |
| Borylation | B$$2$$pin$$2$$, Pd catalyst, K$$3$$PO$$4$$, 80°C | Sensitivity to moisture and oxygen |
Alternative Routes
- One-Pot Synthesis : Combining alkylation and borylation steps under inert conditions.
- Directed Metalation : Using a directing group (e.g., methyl) to install the boronic ester at position 5.
Critical Reaction Parameters
Base and Solvent Effects
| Base | Solvent | Outcome |
|---|---|---|
| Cs$$2$$CO$$3$$ | DMF | High yields (76–78%) for alkylation |
| K$$2$$CO$$3$$ | DMF | Moderate yields (62%) due to lower basicity |
Temperature and Time
| Temperature | Time | Yield | Reference |
|---|---|---|---|
| 100°C | 2 hours | 78% | |
| 80°C | 14 hours | 62% |
Challenges and Optimization Strategies
- Regioselectivity : Achieving exclusive 5-position borylation requires precise directing groups.
- Stability : Boronic esters are sensitive to protic solvents and oxygen; inert conditions (N$$_2$$/Ar) are essential.
- Purification : Silica gel chromatography is critical for isolating the target compound.
Data Tables: Representative Syntheses
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the dioxaborolane moiety.
Reduction: Reduction reactions can target the trifluoroethyl group or the pyrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
The compound features a boron-containing dioxaborolane moiety and a trifluoroethyl group attached to a pyrazole ring. This configuration enhances its reactivity and solubility in organic solvents.
Medicinal Chemistry
The compound's structure allows it to act as a bioisostere in drug design. The trifluoroethyl group can enhance lipophilicity and metabolic stability in drug candidates. A study demonstrated that similar pyrazole derivatives exhibit promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Catalysis
The boron moiety in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can facilitate cross-coupling reactions typical in organic synthesis. It has been utilized in Suzuki-Miyaura reactions to form biaryl compounds efficiently .
Materials Science
This compound serves as a precursor for the synthesis of covalent organic frameworks (COFs). COFs prepared using this compound have shown potential for applications in gas storage and separation due to their high surface area and tunable porosity .
Photocatalysis
The incorporation of the dioxaborolane unit allows for enhanced photocatalytic activity under visible light. Research indicates that COFs derived from this compound can be effective in hydrogen generation processes from water splitting .
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibited significant inhibition of tumor cell proliferation through targeted kinase inhibition .
Case Study 2: COF Synthesis
A research team synthesized a series of COFs using the compound as a building block. The resulting materials demonstrated high stability and selectivity for iodine capture from aqueous solutions. The study highlighted the versatility of the dioxaborolane group in forming robust frameworks suitable for environmental applications .
Case Study 3: Photocatalytic Hydrogen Production
Another investigation focused on the photocatalytic properties of COFs derived from this compound. The study revealed that under visible light irradiation, these materials could achieve over 90% efficiency in hydrogen production from water .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the dioxaborolane moiety can participate in reversible covalent bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Findings:
Bulky substituents (e.g., benzyl or THP) reduce coupling efficiency due to steric hindrance .
Stability and Solubility :
- The trifluoroethyl group increases lipophilicity, which may improve membrane permeability in bioactive molecules but reduce aqueous solubility .
- THP-protected analogs exhibit gum-like physical states, complicating purification compared to crystalline derivatives .
Synthetic Utility :
Biological Activity
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and data sources.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₆B₃N₃O₂
- Molecular Weight : 194.04 g/mol
- CAS Number : 1093819-50-1
- Appearance : White to off-white powder
- Purity : ≥97%
The structure features a pyrazole ring substituted with a trifluoroethyl group and a boron-containing moiety that enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets. Key areas of focus include:
-
Anticancer Activity :
- Studies have shown that compounds containing boron can exhibit anticancer properties. The presence of the pyrazole moiety is known to enhance the selectivity and potency against cancer cell lines.
- For instance, a study demonstrated that related pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) through induction of apoptosis .
-
Antimicrobial Properties :
- Research indicates that the incorporation of boron into organic compounds can improve their antimicrobial efficacy. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
- A comparative study highlighted that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects :
The exact mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole exerts its biological effects is still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The boron atom can interact with enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to either protective or damaging effects depending on the context.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
